molecular formula C9H10Cl2N2O2 B2511522 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride CAS No. 2251054-39-2

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride

Cat. No.: B2511522
CAS No.: 2251054-39-2
M. Wt: 249.09
InChI Key: YJKPXCRPFUWQLC-UHFFFAOYSA-N
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Description

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic ring system consisting of a pyrrole ring fused to a pyridine ring. The compound is often used in scientific research due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-b]pyridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction or other ring-closing methods.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a series of reactions, such as alkylation or acylation, to attach the acetic acid moiety to the pyrrolo[3,2-b]pyridine core.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free acid to its dihydrochloride salt form, typically by treatment with hydrochloric acid.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolo[3,2-b]pyridine core are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Acylation and Alkylation: The acetic acid moiety can be modified through acylation or alkylation reactions to introduce different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and modulation of cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrolo[2,3-b]pyridine core but may have different substituents and biological activities.

    Pyrrolo[3,2-b]pyridine Derivatives: These compounds have the same core structure but differ in the position and nature of the substituents.

    Other Pyridine Derivatives: Compounds with a pyridine ring but different fused ring systems or substituents.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.

Properties

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-5-yl)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.2ClH/c12-9(13)5-6-1-2-7-8(11-6)3-4-10-7;;/h1-4,10H,5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKPXCRPFUWQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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